methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that features a pyrazole ring substituted with dimethylphenyl groups and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through a cyclization reaction of appropriate hydrazine derivatives with diketones. The dimethylphenyl groups are introduced via Friedel-Crafts alkylation reactions. The final step involves esterification to form the furoate ester under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions.
Scientific Research Applications
METHYL 5-{[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 5-{[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid
- Bis2-(3,5-dimethylphenyl)-4-methyl-quinolineiridium(III)
Uniqueness
METHYL 5-{[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its combination of a pyrazole ring with dimethylphenyl groups and a furoate ester. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H28N2O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C27H28N2O3/c1-16-7-9-21(13-18(16)3)25-20(5)26(22-10-8-17(2)19(4)14-22)29(28-25)15-23-11-12-24(32-23)27(30)31-6/h7-14H,15H2,1-6H3 |
InChI Key |
XRIAJAVDSFIWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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